
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid is a versatile chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with nitro, propanoyl, and carboxylic acid groups. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions are highly tolerant of various functional groups, making it a robust method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The propanoyl group can be reduced to a hydroxyl group.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-nitro-4-hydroxy-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of esters such as methyl 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propanoyl and carboxylic acid groups contribute to the compound’s overall reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the propanoyl group.
5-nitro-2-carboxylic acid pyrrole: Similar structure but lacks the propanoyl group.
Uniqueness
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the propanoyl group, which enhances its reactivity and potential applications compared to similar compounds. This structural feature allows for more diverse chemical reactions and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H8N2O5 |
|---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O5/c1-2-6(11)4-3-5(8(12)13)9-7(4)10(14)15/h3,9H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
BCRKIVCGXCZUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(NC(=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
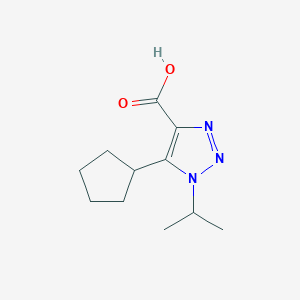
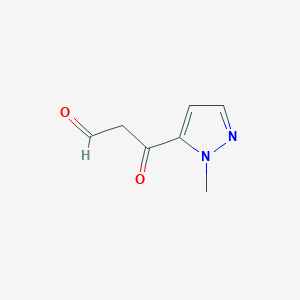
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

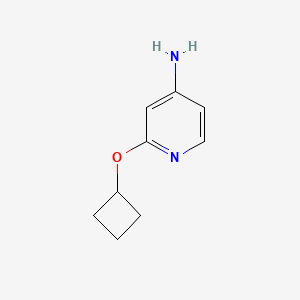
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
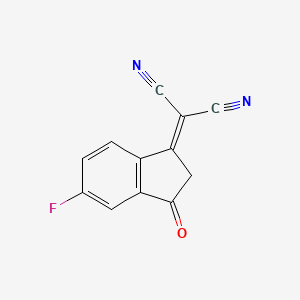

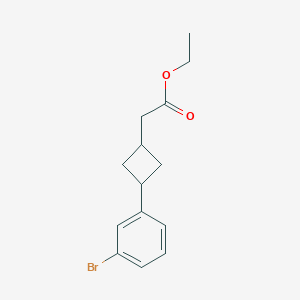
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
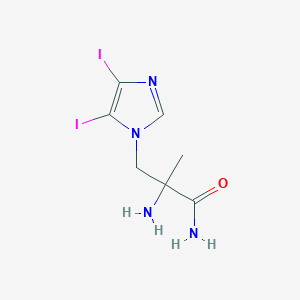
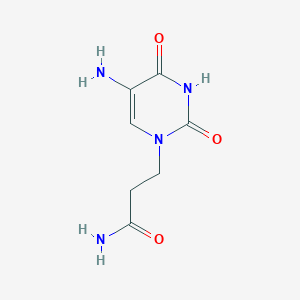
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
